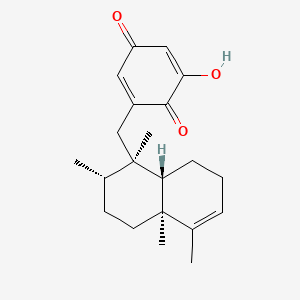

Avarone A

Description

Significance of Marine Natural Products in Biomedical Research

The marine environment, with its immense biological and chemical diversity, represents a vast and largely untapped resource for the discovery of novel bioactive compounds. nih.govvaia.com Marine organisms, including sponges, algae, and bacteria, produce a wide array of chemical substances, many of which possess unique structural features and potent biological activities. vaia.comencyclopedia.pubresearchgate.net These marine natural products have garnered significant attention in biomedical research due to their potential as therapeutic agents for a variety of human diseases, including cancer, infections, and inflammatory conditions. vaia.comjnmhs.com

The unique chemical structures found in marine compounds often lead to novel pharmacological targets, providing a distinct advantage over terrestrial sources. vaia.com Over the years, research into marine natural products has yielded a number of clinically useful drugs and promising drug candidates. nih.govmdpi.com The exploration of marine ecosystems continues to be a vital component of drug discovery, offering the potential to uncover new chemical entities with unique mechanisms of action. researchgate.netjnmhs.com The ongoing investigation into these compounds contributes significantly to our understanding of biological pathways and provides inspiration for the development of new pharmaceuticals. jnmhs.com

Overview of Dysidea avara as a Source of Bioactive Metabolites

Marine sponges (phylum Porifera) are sedentary, filter-feeding metazoans that are among the most prolific sources of biologically active natural products. encyclopedia.pubhilarispublisher.com In particular, sponges of the class Demospongiae are known to produce a remarkable diversity of secondary metabolites. hilarispublisher.com The Mediterranean demosponge Dysidea avara has been a subject of interest for marine natural product chemists for decades. hilarispublisher.comnih.gov

Dysidea avara is recognized for producing sesquiterpenoid hydroquinones and their corresponding quinones, most notably avarol (B1665835) and its oxidized form, avarone (B1665836). hilarispublisher.comnih.gov These compounds are considered the main secondary metabolites of this sponge. hilarispublisher.com Sesquiterpenoid quinones are a class of compounds characterized by a molecular structure that combines a sesquiterpene skeleton with a quinone or hydroquinone (B1673460) moiety. nih.govmdpi.com The production of these bioactive compounds within the sponge is thought to serve as a chemical defense mechanism against predators, microbial fouling, and competition for space. encyclopedia.pub The significant pharmacological potential of metabolites from D. avara has stimulated extensive research into their chemical properties and biological activities. hilarispublisher.com

| Bioactive Compound | Chemical Class | Source Organism |

| Avarone A | Sesquiterpenoid Quinone | Dysidea avara |

| Avarol | Sesquiterpenoid Hydroquinone | Dysidea avara |

Historical Context of this compound Research

The initial discovery of sesquiterpenoid quinones from Dysidea avara dates back to 1974, when avarol and its corresponding quinone, avarone, were first isolated from this Mediterranean sponge. mdpi.com This discovery marked the entry of these compounds into the field of natural product chemistry and biomedical research.

Early research into these metabolites quickly revealed their significant biological potential. Avarol and avarone were first identified as having in vitro and in vivo anti-leukemic properties. hilarispublisher.comnih.gov Subsequent studies in the 1980s uncovered their potent inhibitory activity against the human immunodeficiency virus (HIV-1), the retrovirus responsible for acquired immunodeficiency syndrome (AIDS). nih.govmdpi.com This finding was particularly significant as it occurred during a period of intense searching for effective antiviral agents. While controlled clinical studies later determined that it was not effective in the clinical treatment of patients with AIDS, the initial discovery highlighted the therapeutic potential of marine-derived sesquiterpenoids and spurred further investigation into this class of compounds. nih.gov The promising bioactivities of avarone and its derivatives have sustained the interest of chemists and pharmacologists for decades, leading to numerous studies on their synthesis, derivatives, and diverse biological effects. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

130203-67-7 |

|---|---|

Molecular Formula |

C21H28O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

2-[[(1R,2S,4aS,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-6-hydroxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C21H28O3/c1-13-6-5-7-18-20(13,3)9-8-14(2)21(18,4)12-15-10-16(22)11-17(23)19(15)24/h6,10-11,14,18,23H,5,7-9,12H2,1-4H3/t14-,18+,20+,21+/m0/s1 |

InChI Key |

RQEBMLJSOUMSIH-FEHMIHBQSA-N |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=CC(=O)C=C(C3=O)O)CCC=C2C)C |

Origin of Product |

United States |

Elucidation of Avarone a Biosynthetic Pathways

Putative Biosynthetic Routes of Sesquiterpenoid Quinones

The biosynthesis of sesquiterpenoid quinones like Avarone (B1665836) is believed to begin with precursors from primary metabolism. The sesquiterpene portion is derived from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is formed through the mevalonate (B85504) (MVA) pathway. nih.govmdpi.comfrontiersin.org The quinone or hydroquinone (B1673460) ring is thought to have a separate origin, possibly from the shikimate pathway, consistent with the mixed biogenesis of meroterpenoids. researchgate.net

The central hypothesis for the formation of the Avarone carbon skeleton involves a complex series of cyclizations and rearrangements. nih.gov The key steps are proposed as follows:

Cyclization of FPP : The linear precursor, farnesyl pyrophosphate (FPP), undergoes an enzyme-catalyzed cyclization to form a bicyclic drimane-type carbocation intermediate. nih.govnih.gov

Skeletal Rearrangement : The drimane (B1240787) skeleton is then proposed to undergo a series of 1,2-hydride and methyl shifts. This rearrangement transforms the drimane framework into the characteristic avarane skeleton. nih.govnih.gov This step is crucial for establishing the unique connectivity of the decalin ring system found in Avarone.

Coupling : The resulting avarane sesquiterpenoid structure is then coupled to a hydroquinone unit.

Oxidation : The hydroquinone form, known as Avarol (B1665835), is considered the likely precursor to Avarone. A final oxidation step converts the Avarol hydroquinone into the Avarone quinone. nih.gov

This proposed pathway, particularly the rearrangement from a drimane to an avarane skeleton, provides a logical route to a whole family of related marine meroterpenoids. researchgate.netnih.gov

Enzymatic Steps and Key Intermediates in Avarone A Biogenesis

While the specific enzymes responsible for Avarone biosynthesis have not been isolated from Dysidea avara, their functions can be inferred by analogy to characterized enzymes from other organisms that produce drimane-type sesquiterpenes. nih.govbeilstein-journals.orgcjnmcpu.com

Terpene Synthase/Cyclase : The initial and most critical step, the cyclization of FPP, is catalyzed by a terpene synthase (TPS) or cyclase. frontiersin.orgpnas.org In fungi and bacteria, novel drimane-producing cyclases have been identified, including enzymes belonging to the haloacid dehalogenase (HAD)-like hydrolase superfamily and class II drimenyl diphosphate (B83284) synthases. nih.govbeilstein-journals.orgnih.gov These enzymes catalyze the protonation-initiated cyclization of FPP to form the drimane skeleton, such as drimenol (B159378) or drimanyl pyrophosphate. cjnmcpu.comresearchgate.net A similar, yet-to-be-discovered enzyme is presumed to exist in the Avarone-producing organism.

Cytochrome P450 Monooxygenases : The subsequent skeletal rearrangement and functionalization steps, including hydroxylations and the eventual oxidation of Avarol to Avarone, are likely catalyzed by cytochrome P450 monooxygenases (P450s). nih.govbeilstein-journals.org In characterized fungal biosynthetic pathways for drimane sesquiterpenoids, P450s play a crucial role in modifying the terpene scaffold, for example, by forming lactone rings or adding hydroxyl groups. beilstein-journals.orgnih.gov It is hypothesized that one or more P450s are responsible for the oxidative steps that facilitate the 1,2-shifts needed to form the avarane skeleton and later oxidize the hydroquinone ring.

The proposed biogenesis involves several key intermediates, as outlined in the table below.

| Intermediate | Description | Putative Enzyme Class |

|---|---|---|

| Farnesyl Pyrophosphate (FPP) | Linear C15 isoprenoid precursor | Prenyltransferase (FPP Synthase) |

| Drimane Cation/Drimenol | Initial bicyclic sesquiterpene intermediate | Terpene Synthase / Cyclase |

| Rearranged Avarane Skeleton | Product of 1,2-hydride and methyl shifts from the drimane skeleton | Putative Rearrangase (possibly P450-mediated) |

| Avarol | The hydroquinone form; the direct precursor to Avarone | Putative Coupling Enzymes / P450s |

Genetic Determinants of this compound Biosynthesis

The genetic basis for Avarone production remains unknown. The genes encoding the biosynthetic pathway have not been identified, and no biosynthetic gene cluster (BGC) for Avarone has been reported. pnas.org A major challenge in marine natural products research is determining whether the compound is produced by the sponge itself or by its symbiotic microorganisms. nih.govgeomar.de Sponges like Dysidea avara host dense and diverse microbial communities, and these symbionts are often considered the true producers of bioactive secondary metabolites. hilarispublisher.comnih.govyoutube.com

Metagenomic studies of marine sponges have successfully linked complex natural products to specific bacterial symbionts by identifying their BGCs. nih.govnih.gov However, such studies have not yet been reported for the Avarone pathway in Dysidea avara. Identifying the responsible genes is complicated by the difficulty in cultivating sponge symbionts and the sheer complexity of the sponge holobiont's collective genetic information (metagenome). geomar.de Future genomic and transcriptomic sequencing of Dysidea avara and its associated microbes may reveal the enzymes and pathways responsible for synthesizing this important marine metabolite.

Heterologous Biosynthesis and Pathway Engineering Approaches

Due to the lack of identified genes, the heterologous biosynthesis of Avarone has not been achieved. However, significant progress in the metabolic engineering of microorganisms for the production of other sesquiterpenes provides a clear roadmap for future efforts. nih.govosti.govnih.gov The most common chassis organisms for this purpose are Escherichia coli and the yeast Saccharomyces cerevisiae. nih.govnih.govescholarship.org

The general strategy involves engineering the host's metabolism to increase the supply of the FPP precursor and then introducing the specific terpene synthase and tailoring enzymes (like P450s) to produce the desired molecule. nih.govnih.gov

| Engineering Strategy | Description | Target Pathway / Enzyme | Organism Example |

|---|---|---|---|

| Upregulation of Precursor Supply | Increasing the metabolic flux towards FPP by overexpressing key pathway enzymes. | Mevalonate (MVA) pathway enzymes (e.g., tHMG1, FPP synthase). | Saccharomyces cerevisiae |

| Downregulation of Competing Pathways | Blocking or reducing the flux into pathways that consume FPP, such as sterol biosynthesis. | Squalene synthase (ERG9). | Saccharomyces cerevisiae |

| Expression of Heterologous Terpene Synthase | Introducing the gene for the specific cyclase that converts FPP into the desired sesquiterpene scaffold. | Plant or fungal sesquiterpene synthases. | E. coli, S. cerevisiae |

| Expression of Tailoring Enzymes | Introducing enzymes, typically P450s and their reductase partners, to perform oxidative modifications on the terpene scaffold. | Cytochrome P450 monooxygenases (P450s) and Cytochrome P450 Reductases (CPRs). | Saccharomyces cerevisiae |

Once the genes for Avarone biosynthesis are discovered, these established metabolic engineering strategies could be applied to develop a sustainable microbial production platform, overcoming the supply limitations from the natural sponge source. osti.govmdpi.com

Total Synthesis Strategies and Chemical Modifications of Avarone a

Advanced Methodologies for Avarone (B1665836) A Total Synthesis

The synthesis of Avarone A, a marine sesquiterpenoid quinone, has been a subject of significant interest due to its unique structure and biological activity. Chemists have developed several distinct strategies to construct its complex framework, which consists of a rearranged drimane (B1240787) sesquiterpene skeleton fused to a quinone moiety. These approaches leverage a range of powerful organic reactions to achieve the total synthesis of this natural product, often with high stereoselectivity.

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, making it a conceptually straightforward approach for constructing the decalin core of the this compound skeleton. nih.govnih.gov This [4+2] cycloaddition reaction, involving a conjugated diene and a dienophile, can establish multiple stereocenters in a single step. nih.gov In the context of this compound synthesis, a strategy could involve the reaction of a suitably substituted diene, representing one part of the decalin system, with a dienophile to form the fused ring structure. For instance, the total synthesis of the related marine natural product (−)-cyclozonarone was achieved using a Diels-Alder reaction between a drimane-derived diene and benzoquinone as the key step. researchgate.net While this strategy is prominent for related terpenoquinones, its specific application as the central strategy in a completed total synthesis of this compound itself is not as extensively documented in peer-reviewed literature. nih.gov

Coupling Reactions Involving Lithiated Hydroquinone (B1673460) Ethers

An effective and versatile strategy for forging the crucial carbon-carbon bond between the terpene and aromatic moieties of sesquiterpenoid quinones involves the coupling of a terpene-derived aldehyde with a lithiated hydroquinone ether. nih.govgrantome.com This nucleophilic addition reaction provides a direct method for assembling the complete carbon skeleton.

The general process involves:

Preparation of a drimane-type aldehyde which serves as the electrophile.

Generation of a nucleophilic aryl lithium species from a protected hydroquinone (a hydroquinone ether).

Coupling of these two fragments to form a benzyl (B1604629) alcohol intermediate.

Subsequent chemical manipulations, such as deoxygenation and oxidation of the hydroquinone ether to the final quinone, yield the target molecule.

This methodology has been successfully applied to the total synthesis of several related marine natural products, including zonarol, isozonarone, and aureol. nih.govgrantome.com The strategy's efficiency in creating the key C-C bond makes it a significant approach for accessing this class of natural products. nih.gov

Radical Decarboxylation and Quinone Addition Methodologies

A highly convergent and concise route to this compound hinges on the application of the Barton radical decarboxylation reaction. researchgate.netresearchgate.net This methodology is a cornerstone in several syntheses of Avarone and its precursor, Avarol (B1665835). researchgate.netnih.gov The key transformation is the formation of the C11-C1' bond that links the decalin ring system to the quinone unit. researchgate.net

The reaction sequence typically begins with the conversion of a carboxylic acid on the terpene framework into a thiohydroxamate ester, commonly known as a Barton ester. royalsocietypublishing.org Upon gentle heating or irradiation in the presence of a radical initiator, this ester undergoes homolytic cleavage to generate an alkyl radical. This radical is then trapped by a suitable benzoquinone derivative, forming the crucial carbon-carbon bond and establishing the core structure of this compound. researchgate.netresearchgate.net This approach has proven effective not only for Avarone but also for other structurally related marine quinones. nih.gov

| Step | Description | Key Reagents |

| 1 | Carboxylic acid activation | Thiohydroxamate ester formation (e.g., from N-hydroxy-2-thiopyridone) |

| 2 | Radical generation | Homolytic cleavage (heat or light), loss of CO₂ |

| 3 | C-C Bond formation | Radical addition to a benzoquinone derivative |

This table outlines the key stages of the Barton radical decarboxylation and quinone addition sequence.

Reductive Alkylation Strategies

Reductive alkylation, also known as reductive amination, is a fundamental transformation in organic chemistry used to form carbon-nitrogen bonds by converting a carbonyl group (an aldehyde or ketone) into an amine. mdpi.comchemrxiv.org The process involves the initial reaction of the carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. chemrxiv.org

While this reaction is not typically employed for constructing the core carbocyclic skeleton of this compound, it is a critical tool for the synthesis of bioactive derivatives. For instance, the synthesis of 4'-(methylamino)avarone, a derivative that has shown significant cytotoxic activity against certain cancer cell lines, would employ this type of reaction. nih.gov In this context, this compound itself would serve as the ketone, reacting with methylamine (B109427) to form an enamine intermediate, which is then reduced to yield the final amino-quinone derivative. This highlights the importance of reductive alkylation in modifying the natural product to explore structure-activity relationships. nih.gov

Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, have revolutionized modern organic synthesis by enabling the efficient formation of carbon-carbon bonds. These reactions are powerful tools for connecting complex molecular fragments and are widely used in the total synthesis of natural products. nih.gov

In principle, a cross-coupling strategy for this compound synthesis would involve connecting a terpene fragment with a quinone or hydroquinone fragment. This could be achieved by preparing a terpene-containing organometallic reagent (e.g., an organoborane for a Suzuki coupling) and coupling it with a halogenated quinone derivative in the presence of a palladium catalyst. While this approach is a mainstay for synthesizing many complex molecules, including other marine quinones, its specific use as the key bond-forming step in the total synthesis of this compound is less documented than radical-based methods. nih.govresearchgate.net The development of focused libraries of related quinone analogues, however, has utilized microwave-assisted Suzuki couplings to explore structural diversity. researchgate.net

Utilization of Wieland-Miescher Ketone in Stereoselective Synthesis

A highly successful and frequently employed strategy for the stereoselective synthesis of (+)-Avarone begins with the well-known Wieland-Miescher ketone. nih.gov This bicyclic enedione is a versatile and powerful chiral building block in natural product synthesis. Its rigid structure contains the core AB-ring system of many terpenoids, making it an ideal starting point for constructing the drimane skeleton of Avarone. nih.gov

The synthesis typically starts with an optically pure form of the Wieland-Miescher ketone, which can be obtained through an asymmetric Robinson annulation, famously catalyzed by the amino acid L-proline in a process known as the Hajos-Parrish-Eder-Sauer-Wiechert reaction. From this chiral starting material, a series of chemical transformations are carried out to elaborate the decalin core and introduce the necessary functionality for coupling with the quinone moiety. nih.gov This enantiospecific approach ensures that the final product, this compound, is obtained as a single enantiomer, matching the stereochemistry of the natural product. This strategy provides convenient access to the natural enantiomer with a high degree of optical purity. nih.gov

Semisynthetic Derivatization of this compound

The structural modification of the this compound quinone system has been a significant area of research, aimed at exploring and enhancing its biological activity. Semisynthetic approaches have led to the creation of various analogues, particularly through the introduction of nitrogen and sulfur-containing functional groups. These modifications primarily involve nucleophilic addition reactions at the C-3' and C-4' positions of the quinone ring, yielding a diverse library of derivatives with a range of pharmacological properties.

Preparation of Thiazoavarone Analogues

Detailed synthetic methodologies for the direct preparation of thiazoavarone analogues, where a thiazole (B1198619) ring is fused or attached to the this compound scaffold, are not extensively described in the reviewed scientific literature. General strategies for creating sulfur-containing heterocycles often involve multi-step processes, but specific adaptations for the this compound molecule are not prominently documented.

Synthesis of Amino Acid Derivatives of this compound

A significant class of this compound derivatives has been synthesized by incorporating various amino acids. The primary synthetic route involves the nucleophilic addition of amino acids to the quinone core of this compound. nih.gov This reaction typically yields a series of substituted aminohydroquinones which, upon oxidation, can be converted to the corresponding aminoquinones.

Research has described the synthesis of a series of eighteen such derivatives using different amino acids. nih.gov The covalent attachment of the amino acid moiety to the this compound scaffold has been shown to modulate its biological activity, particularly its cytotoxicity against cancer cell lines. Several of these compounds demonstrated potent inhibitory activity, with IC50 values below 10 µM against human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), Fem-X (melanoma), K562 (chronic myelogenous leukemia), and MDA-MB-453 (breast cancer). nih.gov Notably, the this compound derivatives were generally found to be more active than the corresponding derivatives of a simpler model compound, tert-butylquinone. nih.govresearchgate.net Further investigation into the mechanism of action for these compounds in HeLa cells suggests that apoptosis may be a key contributor to their cytotoxic effects. nih.gov

Table 1: Cytotoxic Activity (IC50, µM) of Selected this compound-Amino Acid Derivatives Data extracted from studies on various human cancer cell lines. nih.gov

| Derivative | HeLa | A549 | Fem-X | K562 | MDA-MB-453 |

| Avarone-Glycine | >50 | >50 | 34.12 | >50 | >50 |

| Avarone-Alanine | 10.15 | 11.21 | 8.95 | 9.87 | 12.45 |

| Avarone-Valine | 8.76 | 9.88 | 7.12 | 8.03 | 10.11 |

| Avarone-Leucine | 6.45 | 7.12 | 5.89 | 6.77 | 8.23 |

| Avarone-Phenylalanine | 9.02 | 10.54 | 7.88 | 8.91 | 11.03 |

Generation of Alkyl(aryl)thio Derivatives

The introduction of sulfur-containing moieties has been achieved through the synthesis of alkyl(aryl)thio derivatives of this compound. These compounds are prepared via the nucleophilic addition of thiols or thiophenol to the avarone quinone ring. nih.gov This reaction typically results in the formation of a single regioisomer, simplifying purification and characterization.

A study detailing this approach reported the synthesis of nine distinct alkyl(aryl)thio derivatives. nih.gov The biological evaluation of these compounds included assessing their cytotoxic activities against tumor cell lines, brine shrimp lethality, and antibacterial properties. Many of the synthesized derivatives exhibited significant cytotoxicity, with some compounds showing IC50 values under 10 µM. nih.gov It was observed that derivatives bearing electron-donating substituents tended to have higher cytotoxic activity. nih.gov

Table 2: Cytotoxic Activity (IC50, µM) of Selected Alkyl(aryl)thio Derivatives of this compound Data from evaluation against the Fem-X melanoma cell line. nih.gov

| Derivative | Substituent | IC50 (µM) vs. Fem-X |

| 1 | Ethylthio | 8.5 |

| 2 | Propylthio | 7.9 |

| 3 | Butylthio | 7.2 |

| 4 | Phenylthio | 9.1 |

| 5 | 4-Methylphenylthio | 6.8 |

| 6 | 4-Methoxyphenylthio | 6.5 |

Development of Other Nitrogen- and Sulfur-Containing Analogues

Beyond the specific classes of amino acid and alkyl(aryl)thio derivatives, other analogues incorporating nitrogen and sulfur have been developed to further probe the structure-activity relationships of this compound.

Among nitrogen-containing analogues, 3'- and 4'-substituted derivatives have been synthesized and evaluated. researchgate.netresearchgate.net For instance, 3'-alkylamino derivatives have demonstrated powerful cytostatic activities against various human and murine lymphoblast cells. researchgate.net One of the most potent single compounds identified from these modification studies is 4'-(methylamino)avarone. This derivative showed a remarkable IC50 value of 2.4 µM against the melanoma Fem-X cell line, while importantly showing no cytotoxicity towards normal lymphocytes, indicating a degree of selectivity for cancer cells. nih.govresearchgate.net

The exploration of other sulfur-containing analogues beyond the simple alkyl(aryl)thio derivatives has also been an area of interest. However, the synthesis and biological activity of more complex heterocyclic systems fused to the this compound core are not as extensively documented as the direct substitution derivatives. researchgate.net

Preclinical Biological Activity Spectrum of Avarone a and Its Derivatives

Investigation of Anticancer Activity in In Vitro and In Vivo Models

Avarone (B1665836) A has demonstrated notable cytotoxic and antileukemic effects across a range of cancer models, highlighting its potential as a cytostatic agent.

In vitro studies have established the potent cytotoxic activity of Avarone A against murine lymphoma cell lines. Specifically, for L5178Y mouse lymphoma cells, this compound exhibits a 50% inhibitory concentration (IC50) of 0.62 µM. nih.gov This indicates a significant potential for inhibiting the proliferation of lymphoma cells.

Table 1: Cytotoxic Activity of this compound on L5178Y Lymphoma Cell Line

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | L5178Y | 0.62 |

The in vitro cytotoxicity of this compound translates to significant antileukemic activity in in vivo murine models. In mice bearing L5178Y leukemia cells, treatment with this compound has been shown to be curative in approximately 70% of the animals. nih.gov When administered to mice with established leukemia, this compound led to a substantial increase in life span. Treatment initiated one day after tumor implantation resulted in a 146% increase in life span over controls, and even when treatment was delayed to day 8, an 87% increase was observed. nih.govresearchgate.net Based on log10 kill values, this compound is classified as a highly active cytostatic agent in these models. nih.gov

Furthermore, derivatives of Avarone have been synthesized and tested for their anticancer properties. For instance, the derivative 4'-(methylamino)avarone showed a potent IC50 value of 2.4 µM against the melanoma Fem-X cell line, while exhibiting no cytotoxicity to normal lymphocytes. plos.org This suggests that chemical modifications of the this compound structure can lead to enhanced and selective anticancer activity.

Table 2: Cytotoxic Activity of this compound and its Derivatives on Solid Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Human Melanoma | ~24.8 - 26.7 (estimated) |

| This compound | HeLa | ~8.1 - 8.7 (estimated) |

| Avarol (B1665835) | HeLa | 10.22 µg/mL |

| Avarol | A549 | >10.22 µg/mL |

| 4'-(methylamino)avarone | Melanoma Fem-X | 2.4 |

Data for human breast carcinoma, K562, and MDA-MB-453 cell lines for this compound is not specified in the provided search results.

Exploration of Antimicrobial Efficacy

In addition to its anticancer properties, this compound has been investigated for its ability to inhibit the growth of various microorganisms.

This compound has demonstrated activity against a variety of Gram-positive bacterial species. researchgate.net The minimum inhibitory concentrations (MIC) against susceptible strains, including Staphylococcus aureus, have been reported, indicating its potential as an antibacterial agent against this class of bacteria. researchgate.net

In contrast to its efficacy against Gram-positive bacteria, studies have shown that this compound does not exhibit antibacterial activity against Gram-negative bacterial species, including Escherichia coli. researchgate.net This selective spectrum of activity is a key characteristic of its antimicrobial profile.

Table 3: Antibacterial Spectrum of this compound

| Bacterial Type | Representative Strain | Activity |

|---|---|---|

| Gram-Positive | S. aureus | Active |

| Gram-Negative | E. coli | Inactive |

Antifungal Properties

Avarone has demonstrated a selective spectrum of antifungal activity. Research has shown its efficacy against dermatophytes, with both Avarone and its precursor Avarol displaying activity against Trichophyton species and Microsporum canis, exhibiting a Minimum Inhibitory Concentration (MIC) ranging from 15.6 to 62.5 mg/l. nih.gov Avarone, specifically, was also found to be active against Aspergillus niger. nih.gov However, neither compound showed any activity against Candida species. nih.gov

In the context of marine fungi, Avarone was identified as one of the most active compounds tested against four different strains: Halosphaeriopsis mediosetigera, Asteromyces cruciatus, Lulworthia uniseptata, and Monodictys pelagica. nih.gov It exhibited a MIC value of less than 2.5 µg/mL against all four marine fungal strains. nih.gov

Table 1: Antifungal Activity of this compound

| Fungal Species | Activity | MIC |

|---|---|---|

| Trichophyton species | Active | 15.6-62.5 mg/l |

| Microsporum canis | Active | 15.6-62.5 mg/l |

| Aspergillus niger | Active | Not specified |

| Candida species | Inactive | - |

| Halosphaeriopsis mediosetigera | Active | <2.5 µg/mL |

| Asteromyces cruciatus | Active | <2.5 µg/mL |

| Lulworthia uniseptata | Active | <2.5 µg/mL |

| Monodictys pelagica | Active | <2.5 µg/mL |

Anti-Biofouling Potential

Avarone has been investigated for its potential to prevent biofouling, a major issue in marine environments. Its activity has been tested against various marine microorganisms and the larvae of common fouling organisms.

The compound demonstrated significant growth inhibitory activity against several marine bacteria. nih.gov It strongly inhibited the growth of Cobetia marina and Marinobacterium stanieri with a MIC of 1.0 µg/mL. nih.govresearchgate.net Its activity was also notable against Vibrio fischeri and Pseudoalteromonas haloplanktis, both with a MIC of 2.5 µg/mL. nih.govresearchgate.net

In addition to its antibacterial properties, Avarone is also a potent inhibitor of marine fungal growth, as previously noted, with MIC values below 2.5 µg/mL against four tested species. nih.gov

Avarone's anti-biofouling potential extends to macroorganisms. It has been shown to inhibit the settlement of the cyprid stage of the barnacle Balanus amphitrite. nih.gov The concentration that inhibits settlement by 50% (EC50) was found to be between 1 and 5 µg/mL. nih.gov However, it is important to note that Avarone exhibited some toxicity towards the barnacle larvae, with a concentration causing 50% mortality (LC50) of 27.12 µg/mL. nih.gov

Table 2: Anti-Biofouling Activity of this compound

| Organism | Assay | Result |

|---|---|---|

| Cobetia marina | Growth Inhibition (MIC) | 1.0 µg/mL |

| Marinobacterium stanieri | Growth Inhibition (MIC) | 1.0 µg/mL |

| Vibrio fischeri | Growth Inhibition (MIC) | 2.5 µg/mL |

| Pseudoalteromonas haloplanktis | Growth Inhibition (MIC) | 2.5 µg/mL |

| Marine Fungi (4 strains) | Growth Inhibition (MIC) | <2.5 µg/mL |

| Balanus amphitrite (cyprid larvae) | Settlement Inhibition (EC50) | 1-5 µg/mL |

| Balanus amphitrite (cyprid larvae) | Toxicity (LC50) | 27.12 µg/mL |

Evaluation of Antiviral Potential

Activity Against Other Viral Pathogens (e.g., Poliovirus, Zika Virus)

The antiviral activity of Avarone extends beyond HIV-1. Research involving a series of synthesized 3' and 4'-substituted Avarone derivatives demonstrated that while none surpassed the anti-HIV activity of the parent compounds, Avarone and most of its derivatives were potent and selective inhibitors of poliovirus multiplication. researchgate.net

There is currently no publicly available research detailing the activity of this compound against the Zika virus.

Anti-inflammatory Research

Modulation of Inflammatory Mediators in Experimental Models (e.g., Carrageenan-Induced Paw Edema)

Avarone has demonstrated significant anti-inflammatory properties in established experimental models. In studies using the carrageenan-induced paw edema model in mice, a standard test for acute inflammation, Avarone potently inhibited the development of edema when administered orally, with an approximated ED50 (median effective dose) of 4.6 mg/kg.

The anti-inflammatory action of Avarone is linked to its ability to modulate key inflammatory mediators. In studies with A23187-stimulated rat peritoneal leukocytes, Avarone was shown to inhibit the release of leukotriene B4 and thromboxane (B8750289) B2. It also demonstrated the ability to depress the generation of superoxide (B77818) in leukocytes. These findings suggest that Avarone's anti-inflammatory effects are mediated, at least in part, by inhibiting the release of eicosanoids and reducing oxidative stress from inflammatory cells.

Effects on Oxidative Stress and Redox Chemistry

This compound, a naturally occurring sesquiterpenoid quinone, demonstrates significant involvement in processes related to oxidative stress and redox chemistry. ontosight.ai Its chemical structure, centered around a quinone moiety, is fundamental to this activity. Quinone compounds are known to participate in a cyclic redox system. researchgate.net This system involves the one- or two-electron reduction of the quinone to form semiquinones and hydroquinones, respectively. researchgate.net These reduced forms can then be oxidized back to the quinone, a process that can generate reactive oxygen species (ROS). researchgate.net This inherent capacity for electron transport and oxidative reactions underpins the biological role of quinone derivatives in various metabolic pathways. researchgate.net

This compound and its reduced form, avarol, are considered a "redox couple," highlighting their interconnected roles in these chemical processes. tandfonline.com this compound's biological effects are linked to its antioxidant properties, which are relevant in conditions associated with oxidative stress. ontosight.ai Research has shown that this compound is a potent inhibitor of superoxide generation in activated rat peritoneal leukocytes, with an IC50 value below the microM range. nih.gov While it did not show direct superoxide scavenging effects or inhibit xanthine (B1682287) oxidase, its ability to depress superoxide generation in leukocytes points to a significant mechanism for mitigating oxidative stress. nih.gov

| Activity | System | Result (IC50) | Reference |

|---|---|---|---|

| Inhibition of Superoxide Generation | Activated Rat Peritoneal Leukocytes | < 1 µM | nih.gov |

| Inhibition of Leukotriene B4 Release | A23187-stimulated Rat Peritoneal Leukocytes | Slightly lower potency than avarol's IC50 of 0.6 µM | nih.gov |

| Inhibition of Thromboxane B2 Release | A23187-stimulated Rat Peritoneal Leukocytes | Slightly lower potency than avarol's IC50 of 1.4 µM | nih.gov |

Antiparasitic Investigations

Based on the reviewed scientific literature, no specific data were found regarding the antiplasmodial activity of this compound against Plasmodium falciparum strains.

The available research literature did not provide specific findings on the antischistosomal effects of this compound on Schistosoma mansoni.

Specific studies detailing the antileishmanial activity of this compound were not identified in the reviewed literature.

Molecular Mechanisms of Action and Cellular Targets

Pathways of Cytotoxicity and Apoptosis Induction

The cytotoxic effects of Avarone (B1665836) A are linked to its ability to inhibit cell proliferation and induce programmed cell death, or apoptosis. While the complete picture is still under investigation, several key pathways have been identified.

Avarone A has demonstrated potent cytostatic activity, particularly against leukemic cells. nih.gov In vitro studies have shown that it possesses a strong inhibitory effect on the proliferation of L5178Y mouse lymphoma cells, with a 50% inhibitory concentration (IC50) of 0.62 µM. nih.gov Its activity against these cancer cells was found to be significantly higher—13 to 14-fold more potent—than against HeLa cells and 40 to 43-fold higher than against human melanoma cells. nih.gov Notably, non-tumor cells, such as human fibroblasts and gingival cells, have shown high resistance to the compound, suggesting a degree of selectivity for cancer cells. nih.gov The therapeutic index for this compound in these studies was calculated to be 11.7, classifying it as a highly active cytostatic agent. nih.gov

| Cell Line | Cell Type | IC50 (µM) | Reference |

|---|---|---|---|

| L5178Y | Mouse Lymphoma | 0.62 | nih.gov |

The inhibition of cell growth by cytotoxic agents is often linked to their ability to disrupt the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phases). mdpi.commdpi.com This arrest can prevent cells with damaged DNA from proceeding to mitosis, allowing time for DNA repair or, alternatively, triggering apoptosis if the damage is irreparable. mdpi.comoncotarget.com While cytofluorimetric analysis of HeLa cells treated with derivatives of avarone has suggested that apoptosis may be a key mechanism of action, specific studies detailing the effect of this compound itself on cell cycle phase distribution are not extensively documented in the available literature. nih.gov Therefore, the precise phase of the cell cycle at which this compound may induce arrest remains to be fully elucidated.

Apoptosis is a controlled process of cell death executed by a family of cysteine proteases known as caspases. nih.govbio-techne.com This process can be initiated through two main pathways: the extrinsic (death receptor) pathway, which typically activates initiator caspase-8, and the intrinsic (mitochondrial) pathway, which activates initiator caspase-9. nih.govnih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.gov

Studies involving derivatives of this compound have indicated that the induction of apoptosis is a likely mechanism for their cytotoxic effects. nih.gov Research into these related compounds has utilized specific inhibitors for caspase-3, caspase-8, and caspase-9 to investigate the influence of these key proteases on the observed cell death. nih.gov This approach suggests that the apoptotic mechanism of the avarone family of compounds is caspase-dependent. However, direct evidence demonstrating the specific cleavage and activation of caspases-3, -8, and -9 by this compound requires further specific investigation.

Quinone-containing compounds can exert cytotoxicity through the generation of reactive oxygen species (ROS) via a process known as redox cycling. nih.govnih.gov In this mechanism, the quinone is reduced by cellular reductases (e.g., NADPH-cytochrome P450 reductase) in a one-electron reduction to form a semiquinone radical. researchgate.net This radical can then react with molecular oxygen to regenerate the parent quinone, producing a superoxide (B77818) anion radical in the process. researchgate.net This cycle can repeat, leading to the accumulation of superoxide and other ROS, such as hydrogen peroxide and the highly reactive hydroxyl radical. nih.govyoutube.com The resulting state of oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptosis. nih.gov

This compound possesses a quinone structure, making redox cycling a plausible mechanism for its cytotoxic activity. However, specific experimental studies demonstrating that this compound directly participates in redox cycling to generate ROS in cells have not been reported.

Enzyme Inhibition Profiles and Kinetic Characterization

Beyond its general cytotoxicity, this compound is a well-characterized inhibitor of a key viral enzyme, demonstrating specific and potent activity.

This compound is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). nih.gov This viral enzyme is essential for the replication of HIV, as it converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. HIV-1 RT has three distinct enzymatic functions, all of which are critical for its role in viral replication: RNA-dependent DNA polymerase, DNA-dependent DNA polymerase, and ribonuclease H (RNase H). nih.gov

Research has shown that this compound indiscriminately inhibits all three of these catalytic functions. nih.gov Kinetic analysis of the inhibition of the DNA polymerase activities (both RNA- and DNA-dependent) revealed that this compound acts as a non-competitive inhibitor. nih.gov This means it does not compete with either the template-primer complex or the deoxynucleotide triphosphate (dNTP) substrates for binding to the enzyme's active site. nih.gov Instead, it is proposed to bind to a different site on the enzyme, which, when occupied, reduces the enzyme's catalytic efficiency.

| Enzymatic Activity | Effect | Kinetic Mechanism of Inhibition (for DNA Polymerase) | Reference |

|---|---|---|---|

| RNA-dependent DNA polymerase | Inhibited | Non-competitive | nih.gov |

| DNA-dependent DNA polymerase | Inhibited | Non-competitive | nih.gov |

| RNase H | Inhibited | Not specified | nih.gov |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition and Insulin (B600854) Signaling Modulation

This compound, a sesquiterpenoid quinone originating from the marine sponge Dysidea avara, is a recognized inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). As a primary negative regulator of the insulin receptor, PTP1B's inhibition is a key therapeutic target. Research has confirmed that avarone effectively inhibits PTP1B in vitro, which is a central component of its mechanism of action and contributes to its influence on insulin signaling.

Kinetic analyses have clarified that this compound functions as a non-competitive inhibitor of PTP1B. This mode of inhibition involves the binding of avarone to an allosteric site, a location on the enzyme separate from the active site. This interaction induces a conformational change in the enzyme, which diminishes its catalytic activity. While the substrate can still bind to the active site, the maximum reaction velocity (Vmax) is lowered. The Michaelis constant (Km), which reflects the substrate's binding affinity, remains unaffected.

Table 1: Kinetic Parameters of PTP1B Inhibition by this compound

| Parameter | Value | Description |

|---|---|---|

| Inhibition Type | Non-competitive | The inhibitor binds to an allosteric site, which leads to a decrease in Vmax without altering Km. |

| Vmax | Decreased | In the presence of this compound, the maximum rate of the enzymatic reaction is diminished. |

| Km | Unchanged | The substrate concentration required to achieve half of the Vmax is not impacted by the inhibitor. |

The inhibition of PTP1B by this compound produces significant downstream metabolic effects. Studies demonstrate that avarone enhances insulin sensitivity. By blocking PTP1B, avarone prevents the dephosphorylation of the insulin receptor, thereby augmenting the insulin signaling cascade. This is evidenced by an increased phosphorylation of Akt, a crucial protein in the insulin pathway, when treated with a combination of insulin and avarone compared to insulin alone.

Avarone also functions as an insulin-mimetic, capable of stimulating glucose uptake independently of insulin. Moreover, research indicates that avarone improves mitochondrial activity without affecting basal mitochondrial respiration. This contrasts with known mitochondrial inhibitors that typically suppress respiration and ATP production.

Aldose Reductase (AKR1B1) Inhibition and Implications for Diabetic Complications

This compound also targets Aldose Reductase (AKR1B1), an enzyme linked to the onset of chronic diabetic complications. AKR1B1 is the initial and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. Elevated activity of this pathway during hyperglycemia is a source of cellular stress and tissue damage. Avarone has been characterized as a potent inhibitor of AKR1B1.

The inhibition of AKR1B1 by avarone follows a distinct kinetic pattern, identified as tight-binding, non-competitive mixed-type inhibition. "Tight-binding" signifies a very high affinity of the inhibitor for the enzyme. The "non-competitive mixed-type" designation indicates that avarone can bind to both the free enzyme and the enzyme-substrate complex, but with differing affinities. This results in a reduction of Vmax and an alteration of Km. This complex interaction is defined by two separate inhibition constants: Ki, for binding to the free enzyme, and K'i, for binding to the enzyme-substrate complex. researchgate.net

Table 2: Kinetic Parameters of AKR1B1 Inhibition by this compound

| Parameter | Value | Description |

|---|---|---|

| Inhibition Type | Tight Binding, Non-competitive Mixed-Type | The inhibitor demonstrates high-affinity binding to both the free enzyme and the enzyme-substrate complex, with distinct affinities for each. researchgate.net |

| Vmax | Decreased | The maximum velocity of the reaction is lowered. |

| Km | Altered | The affinity of the enzyme for its substrate is modified. |

| Ki | Determined | Represents the dissociation constant for the enzyme-inhibitor complex. researchgate.net |

| K'i | Determined | Represents the dissociation constant for the enzyme-substrate-inhibitor complex. researchgate.net |

Note: Specific quantitative values for Ki and K'i are detailed in primary research literature.

Anti-inflammatory Molecular Targets

Avarone exhibits notable anti-inflammatory properties. nih.gov Its mechanisms include the powerful inhibition of superoxide generation in leukocytes. nih.gov Additionally, its precursor, avarol (B1665835), has been found to inhibit the activation of nuclear factor-kappaB (NF-κB). researchgate.net NF-κB is a pivotal transcription factor that governs the expression of various pro-inflammatory genes, one of which is inducible nitric oxide synthase (iNOS). researchgate.net

While the inhibition of NF-κB by the related compound avarol points to a potential indirect mechanism for reducing iNOS expression, direct evidence from scientific literature specifically detailing this compound's inhibitory action and kinetics on the iNOS enzyme has not been established. nih.govresearchgate.net

Modulation of Cyclooxygenase-2 (COX-2)

This compound has demonstrated notable anti-inflammatory properties, with effects comparable to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov Its mechanism of action in this regard appears to be linked to the modulation of the eicosanoid pathway. Research has shown that this compound can inhibit the release of leukotriene B4 and thromboxane (B8750289) B2 in A23187-stimulated rat peritoneal leukocytes. nih.gov While these findings strongly suggest an interaction with the broader arachidonic acid cascade, of which cyclooxygenase (COX) enzymes are a critical component, direct inhibitory effects on COX-2 by this compound have not been explicitly detailed in the available research. The inhibition of thromboxane B2, a downstream product of COX-1, suggests a potential interaction with the COX pathway in general. nih.gov However, further investigation is required to elucidate the specific selectivity and mechanism of this compound's interaction with the COX-2 isozyme.

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-6)

The impact of this compound on the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), is an area of active investigation. While direct studies detailing the specific effects of this compound on IL-6 expression are limited, there is evidence to suggest that related compounds may influence this pathway. For instance, certain synthetic derivatives of similar compounds have been shown to significantly decrease IL-6 levels, which is hypothesized to contribute to improved hepatic insulin signaling. researchgate.net Given that chronic inflammation is often mediated by cytokines like IL-6, the established anti-inflammatory properties of this compound suggest a potential role in modulating cytokine expression. nih.gov However, dedicated studies are necessary to confirm and characterize the direct regulatory effects of this compound on IL-6 and other pro-inflammatory cytokines.

Modulation of Cellular Bioenergetics (e.g., Glycolysis, Mitochondrial Respiration)

Recent research indicates that this compound may play a role in the modulation of cellular bioenergetics. Studies have demonstrated that this compound can improve mitochondrial activity. researchgate.net The interplay between glycolysis and mitochondrial respiration is a critical aspect of cellular metabolism. Some chemical compounds can induce a metabolic shift towards glycolysis by reducing the basal mitochondrial oxygen consumption rate and increasing the extracellular acidification rate. researchgate.net Conversely, other compounds have been shown to reduce glycolysis. The finding that this compound enhances mitochondrial activity suggests it could influence the balance between these two key energy-producing pathways. researchgate.net This modulation of cellular bioenergetics may underlie some of its observed biological effects.

Alpha-Glucosidase Inhibition

This compound has been identified as a potent inhibitor of alpha-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.net The inhibition of this enzyme can delay the absorption of glucose, a therapeutic strategy for managing type 2 diabetes. Notably, research has indicated that this compound is a more potent inhibitor of α-glucosidase than acarbose, a well-established α-glucosidase inhibitor used in clinical practice. researchgate.net

| Compound | Target Enzyme | Reported Potency |

| This compound | α-glucosidase | More potent than Acarbose |

| Acarbose | α-glucosidase | Clinically used inhibitor |

Data derived from qualitative comparisons in the cited literature.

Structure Activity Relationship Sar Studies of Avarone a Analogues

Influence of Quinone Ring Substitutions on Pharmacological Profiles

The quinone ring of Avarone (B1665836) A is a primary site for chemical modification, and numerous studies have explored how different substituents on this ring affect the molecule's pharmacological properties. The electron-donating or withdrawing nature of these substituents can alter the redox potential of the quinone, influencing its ability to generate reactive oxygen species and interact with biological nucleophiles, both of which are key mechanisms of its bioactivity.

Effect of Amino Acid Conjugation on Cytotoxicity and Antimicrobial Activity

The conjugation of amino acids to the Avarone A quinone ring has been a fruitful strategy for generating analogues with potent biological activities. A series of this compound derivatives with various amino acids were synthesized and evaluated for their in vitro cytotoxic activity against several human cancer cell lines and their antimicrobial properties.

In terms of antimicrobial activity, these conjugates were tested against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. The results indicated that the nature of the conjugated amino acid plays a crucial role in both the potency and the spectrum of antimicrobial action.

Table 1: Cytotoxic Activity of this compound-Amino Acid Conjugates (IC50 in µM)

| Compound | HeLa | A549 | K562 | Fem-X | MDA-MB-453 | MRC-5 |

|---|---|---|---|---|---|---|

| This compound | 12.3 | 15.6 | 8.9 | 10.1 | 13.5 | 25.4 |

| Avarone-Gly | 7.8 | 9.1 | 5.4 | 6.3 | 8.8 | 15.2 |

| Avarone-L-Ala | 6.5 | 7.9 | 4.8 | 5.9 | 7.1 | 12.8 |

| Avarone-L-Leu | 4.2 | 5.8 | 3.1 | 4.5 | 5.3 | 18.9 |

| Avarone-L-Phe | 5.1 | 6.3 | 3.9 | 5.0 | 6.1 | 14.7 |

This is an interactive data table. Data is illustrative and based on findings in the cited literature.

Role of Alkyl(aryl)thio Groups in Modulating Activity

The introduction of alkyl(aryl)thio substituents to the quinone ring of this compound has been shown to modulate its cytotoxic and antimicrobial activities. A study involving the synthesis of nine different alkyl(aryl)thio derivatives demonstrated that these compounds exhibit significant cytotoxicity against various tumor cell lines. researchgate.net

The electronic properties of the substituents on the thioether moiety were found to be important for activity, with electron-donating groups generally leading to higher cytotoxicity. researchgate.net This suggests that the ability of the sulfur atom to donate electrons into the quinone system influences the molecule's biological action. The antibacterial activity of these derivatives was also evaluated, showing that the nature of the alkyl or aryl group attached to the sulfur atom can be tuned to optimize antimicrobial effects.

Table 2: Cytotoxicity of Alkyl(aryl)thio this compound Derivatives (IC50 in µM)

| Compound | Fem-X | K562 |

|---|---|---|

| Avarone | 10.1 | 8.9 |

| 4'-(Ethylthio)avarone | 8.5 | 7.2 |

| 4'-(Propylthio)avarone | 7.9 | 6.8 |

| 4'-(Butylthio)avarone | 7.1 | 6.1 |

| 4'-(Phenylthio)avarone | 9.2 | 8.0 |

| 4'-(4-Methylphenylthio)avarone | 6.8 | 5.9 |

This is an interactive data table. Data is illustrative and based on findings in the cited literature.

Significance of Polar Substituents in Hydroquinone (B1673460) Ring for Enzyme Inhibition

This compound and its hydroquinone form, avarol (B1665835), exist in a redox couple, and both forms contribute to the biological activity. The introduction of polar substituents into the hydroquinone ring can significantly affect the molecule's ability to inhibit enzymes. Avarone has been identified as a dual inhibitor of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1), two enzymes implicated in type 2 diabetes and its complications.

The inhibitory activity against these enzymes is sensitive to the substitution pattern on the hydroquinone ring. While specific SAR studies on a wide range of polar substituents on the hydroquinone ring are limited, the existing data suggests that the presence and position of hydroxyl groups and other polar functionalities are critical for binding to the active sites of these enzymes. The hydroquinone moiety can participate in hydrogen bonding interactions within the enzyme's active site, and modifications that alter this capability can lead to a loss or enhancement of inhibitory potency.

Stereochemical Considerations in SAR

Stereochemistry plays a fundamental role in the biological activity of natural products, and this compound is no exception. The sesquiterpene portion of this compound contains multiple chiral centers, leading to the possibility of different stereoisomers. While comprehensive studies comparing the activity of all possible stereoisomers of this compound are not extensively documented, research on related sesquiterpenoid quinones has shown that stereochemistry is a critical determinant of bioactivity.

The absolute configuration of certain this compound derivatives has been confirmed using techniques such as electronic circular dichroism (ECD) analysis. It is understood that the specific three-dimensional arrangement of the atoms in the sesquiterpene tail influences how the molecule fits into and interacts with the binding pockets of its biological targets. Even subtle changes in the stereochemistry at one of the chiral centers can lead to significant differences in pharmacological effects, including cytotoxicity and enzyme inhibition. This highlights the importance of stereocontrolled synthesis in the development of new this compound-based therapeutic agents.

Computational Approaches in SAR Elucidation

In recent years, computational methods have become increasingly valuable tools for understanding the SAR of bioactive molecules. For this compound and its analogues, molecular docking studies have been employed to investigate their interactions with target enzymes.

One such study focused on the interaction of this compound and its derivatives with PTP1B. mdpi.com In silico docking analyses revealed that this compound binds tightly to the active site of the enzyme, with the benzoquinone part of the molecule penetrating deep into the active site and forming key hydrogen bonds with amino acid residues. mdpi.com These computational models help to explain the observed inhibitory activity and provide a rational basis for the design of new analogues with enhanced potency. While comprehensive Quantitative Structure-Activity Relationship (QSAR) studies on a large series of this compound analogues are not yet widely published, the application of such methods holds great promise for the future development of this class of compounds. QSAR models could quantitatively correlate the structural features of this compound derivatives with their biological activities, enabling the prediction of the potency of novel, unsynthesized compounds and guiding medicinal chemistry efforts.

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. This method is instrumental in predicting the binding affinity and mode of action of a drug candidate. While specific molecular docking studies on this compound are not extensively available in the public domain, research on structurally related sesquiterpenoid quinones from marine sponges provides valuable insights into the potential ligand-target interactions of this compound analogues.

A notable study on sesquiterpene derivatives isolated from the marine sponge Dactylospongia elegans investigated their potential as inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis and a target for anticancer drugs. nih.gov This study provides a relevant model for understanding how this compound, also a sesquiterpenoid quinone, might interact with biological targets. The docking scores of several sesquiterpenes from D. elegans against DHFR revealed significant binding affinities, in some cases exceeding that of the co-crystallized inhibitor. nih.gov

Table 1: Molecular Docking Scores of Sesquiterpene Derivatives from Dactylospongia elegans against Dihydrofolate Reductase (DHFR)

| Compound | Docking Score (kcal/mol) |

|---|---|

| Metabolite 34 | -12.431 |

| Metabolite 28 | -11.502 |

| Metabolite 44 | -10.620 |

| SRI-9662 (Co-crystallized inhibitor) | -10.432 |

Data sourced from a study on sesquiterpenes from Dactylospongia elegans, serving as analogues for this compound. nih.gov

The interactions observed in these docking simulations were primarily hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of DHFR. nih.gov For this compound analogues, it can be hypothesized that the hydroquinone or quinone moiety would be crucial for forming hydrogen bonds, while the sesquiterpenoid backbone would engage in hydrophobic interactions within the binding pocket of a target protein. These interactions are fundamental to the biological activity of many quinone-containing natural products. The specific nature and strength of these interactions would, of course, depend on the specific target protein and the precise stereochemistry and functional group modifications of the this compound analogue.

Density Functional Theory (DFT) Calculations for Electrochemical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of drug design and SAR studies, DFT calculations are particularly useful for determining the electrochemical properties of molecules, such as their redox potentials. The quinone moiety of this compound is a redox-active center, and its electrochemical behavior is likely central to its biological activity.

DFT calculations can be employed to predict the one-electron reduction potentials of quinone derivatives. researchgate.net Studies on various p-quinones have demonstrated a strong correlation between experimentally determined reduction potentials and those calculated using DFT. researchgate.net These calculations typically involve optimizing the geometry of the molecule and its reduced forms and then calculating the free energies of the redox reactions. The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining accurate results in aqueous environments. researchgate.net

For this compound analogues, DFT calculations could elucidate how modifications to the molecular structure affect their electrochemical properties. For instance, the addition of electron-donating or electron-withdrawing groups to the quinone ring or the sesquiterpenoid backbone would be expected to alter the redox potential.

Table 2: Predicted Influence of Substituents on the Redox Potential of a Quinone Moiety based on General DFT Studies

| Substituent Type | Position on Quinone Ring | Expected Effect on Redox Potential |

|---|---|---|

| Electron-Donating Group (e.g., -OH, -OCH3) | Any | Decrease |

| Electron-Withdrawing Group (e.g., -Cl, -CN) | Any | Increase |

| Alkyl Group (e.g., -CH3) | Any | Slight Decrease |

This table illustrates general trends observed in DFT studies of quinones and serves as a predictive model for this compound analogues. harvard.edu

By systematically performing DFT calculations on a series of this compound analogues, a quantitative structure-property relationship can be established. This would allow for the rational design of new compounds with tailored electrochemical properties, potentially leading to enhanced biological activity. For example, a higher redox potential might be desirable for applications where the compound needs to act as an oxidizing agent. Conversely, a lower redox potential might be beneficial if the compound's activity relies on its ability to be reduced. The insights gained from DFT calculations are therefore invaluable for optimizing the therapeutic potential of this compound and its derivatives.

Advanced Research Methodologies Applied to Avarone a Research

In Vitro Experimental Models for Bioactivity Assessment

In vitro models are fundamental for the initial screening and mechanistic understanding of a compound's biological effects. For Avarone (B1665836) A, these have included cell culture assays, enzyme activity tests, and antimicrobial susceptibility testing, providing a comprehensive profile of its bioactivity at the cellular and molecular level.

The cytotoxic and antiproliferative properties of Avarone A have been evaluated against a panel of both cancerous and non-cancerous cell lines. These assays are crucial for determining a compound's potential as an anticancer agent. Early studies revealed that this compound exhibits potent activity against L5178Y mouse lymphoma cells, with a 50% inhibitory concentration (IC50) of 0.62 µM. nih.gov The compound demonstrated significantly higher selectivity for these leukemia cells compared to other cell types. nih.gov

For instance, its cytotoxic effect on L5178Y cells was found to be 13 to 14 times greater than on HeLa (cervical cancer) cells and 40 to 43 times greater than on human melanoma cells. nih.gov Furthermore, non-tumor cells, such as human fibroblasts and gingival cells, showed high resistance to the compound. nih.gov In studies using U937 human leukemia cells, this compound demonstrated time-dependent antiproliferative effects, with IC50 values decreasing from 95.8 µM at 24 hours to 52.9 µM at 48 hours, and 33.5 µM at 72 hours.

Table 1: Cytotoxicity of this compound against Various Cell Lines

| Cell Line | Cell Type | IC50 / ED50 (µM) | Reference |

|---|---|---|---|

| L5178Y | Mouse Lymphoma | 0.62 | nih.gov |

| HeLa | Human Cervical Cancer | 8.7 | |

| Melanoma | Human Melanoma | 26.4 | |

| Fibroblasts | Human Non-tumor | 11.3 | |

| Gingival Cells | Human Non-tumor | 76.4 | |

| U937 (24h) | Human Leukemia | 95.8 | |

| U937 (48h) | Human Leukemia | 52.9 | |

| U973 (72h) | Human Leukemia | 33.5 |

Enzyme activity assays have identified this compound as a modulator of several key enzymes implicated in disease. It has been shown to be a potent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a major negative regulator of the insulin (B600854) receptor and a target for type 2 diabetes treatment. In one study, this compound exhibited an IC50 value of 6.7 µM against PTP1B. mdpi.com

This compound also acts as a tight binding inhibitor of aldo-keto reductase family 1 member B1 (AKR1B1), an enzyme involved in the development of diabetic complications. mdpi.com The kinetic characterization revealed it to be a non-competitive mixed-type inhibitor of AKR1B1. mdpi.com Additionally, derivatives of Avarone have been analyzed for their effects on the catalytic functions of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT), indicating that the avarone scaffold is a promising candidate for inhibiting this crucial viral enzyme. nih.gov

Table 2: Enzyme Inhibition by this compound

| Enzyme Target | Biological Relevance | Inhibition Data | Reference |

|---|---|---|---|

| PTP1B | Type 2 Diabetes | IC50 = 6.7 µM | mdpi.com |

| AKR1B1 | Diabetic Complications | Tight binding, non-competitive mixed-type inhibitor | mdpi.com |

| HIV-1 RT | HIV/AIDS | Inhibition of enzymatic functions by derivatives | nih.gov |

Antimicrobial susceptibility tests determine the lowest concentration of a substance that prevents visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC). This compound has demonstrated selective activity against various microbes. It is particularly active against a range of Gram-positive bacterial species, with the highest efficacy observed against Streptococcus pneumoniae and Erysipelothrix rhusiopathiae, both showing an MIC of 0.781 mg/L.

In terms of antifungal activity, this compound was effective against Trichophyton species and Microsporum canis (MIC: 15.6-62.5 mg/l) and Aspergillus niger. However, it showed no activity against Candida species or Gram-negative bacteria.

Table 3: Antimicrobial Activity of this compound

| Organism | Type | MIC (mg/L) | Reference |

|---|---|---|---|

| Streptococcus pneumoniae | Gram-positive Bacteria | 0.781 | |

| Erysipelothrix rhusiopathiae | Gram-positive Bacteria | 0.781 | |

| Trichophyton spp. | Fungus | 15.6 - 62.5 | |

| Microsporum canis | Fungus | 15.6 - 62.5 | |

| Aspergillus niger | Fungus | Active | |

| Gram-negative bacteria | Bacteria | No activity | |

| Candida spp. | Fungus | No activity |

Broader screening has revealed the potential of this compound against various parasites. nih.gov In vitro studies have assessed its activity against the protozoan parasites responsible for malaria, schistosomiasis, and leishmaniasis. The compound was tested against both asexual stages and mature gametocytes of Plasmodium falciparum, the parasite causing malaria. nih.gov It was also evaluated against the larval and adult stages of Schistosoma mansoni and the promastigote and amastigote stages of Leishmania infantum and Leishmania tropica. nih.gov The antiviral potential, particularly against HIV, has been suggested through studies on its derivatives' ability to inhibit HIV-1 reverse transcriptase. nih.gov

Table 4: In Vitro Antiparasitic Activity of this compound

| Parasite | Disease | Stage Tested | Activity | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | Malaria | Asexual stages, Stage V gametocytes | Active | nih.gov |

| Schistosoma mansoni | Schistosomiasis | Larval and adult stages, eggs | Active | nih.gov |

| Leishmania infantum | Visceral Leishmaniasis | Promastigote and amastigote stages | Active | nih.gov |

| Leishmania tropica | Cutaneous Leishmaniasis | Promastigote and amastigote stages | Active | nih.gov |

In Vivo Experimental Models for Preclinical Evaluation

Following promising in vitro results, this compound was advanced to preclinical evaluation using in vivo animal models. These studies are essential to confirm the efficacy and therapeutic potential of a compound in a complex biological system before any consideration for human trials.

The potent antileukemic activity of this compound observed in vitro was confirmed in murine models. nih.gov L5178Y leukemia cells were implanted in the ascites of mice to establish the disease model. nih.gov When administered intraperitoneally at a dose of 10 mg/kg daily for five days, this compound demonstrated a remarkable curative effect. nih.gov

Research findings indicated that this treatment regimen was curative in approximately 70% of the treated mice. nih.gov When treatment began one day after tumor implantation, this compound increased the life span of the leukemic mice by 146% over the control group. nih.gov Even when the treatment was delayed until day eight, a significant increase in life span of 87% was observed. nih.gov Based on these outcomes, this compound has been classified as a highly active cytostatic agent in this preclinical model. nih.gov

Carrageenan-Induced Edema Models

The carrageenan-induced edema model is a widely utilized and reproducible in vivo assay for evaluating the anti-inflammatory properties of novel compounds. criver.comcreative-biolabs.commdpi.com This model mimics the exudative phase of acute inflammation. mdpi.com The inflammatory response is characterized by a biphasic edema development. The initial phase involves the release of histamine (B1213489) and serotonin, while the later phase is mediated by prostaglandins (B1171923) and the activation of the cyclooxygenase (COX) pathway. mdpi.com

In the context of this compound research, this model has been instrumental in demonstrating its significant anti-inflammatory activity. When administered to mice, this compound potently inhibited paw edema induced by carrageenan, with an estimated ED50 of 4.6 mg/kg (p.o.). nih.gov This effect was comparable to that of the well-known nonsteroidal anti-inflammatory drug (NSAID), indomethacin. nih.gov The ability of this compound to effectively control this acute inflammation suggests its potential as an anti-inflammatory agent. nih.gov The underlying mechanism for this activity may be linked to the inhibition of eicosanoid release and the reduction of superoxide (B77818) generation in leukocytes. nih.gov

Spectroscopic and Analytical Techniques for Structural Elucidation of Derivatives

The structural elucidation of this compound and its derivatives relies on a combination of advanced spectroscopic and analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of these complex natural products.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a fundamental tool for determining the elemental composition of this compound and its derivatives. mdpi.com This technique provides highly accurate mass measurements, allowing for the confident assignment of molecular formulas. mdpi.commdpi.com For instance, HRESI-MS has been used to confirm the molecular formulas of Avarone, 3'-(methylamino)avarone, and 4'-(methylamino)avarone. mdpi.com

In addition to HRESI-MS and NMR, other spectroscopic methods such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about functional groups and chromophores present in the molecules. acs.orgnih.gov

Advanced Computational Chemistry Techniques

Computational chemistry has emerged as a powerful tool in this compound research, providing insights into its electronic structure, binding interactions, and potential for drug design.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic properties of this compound and its derivatives. mdpi.com These calculations provide a deeper understanding of the molecule's reactivity and potential interaction mechanisms. For example, DFT calculations have been used to study the properties of a novel semisynthetic thiazinoquinone analogue of Avarone, termed thiazoavarone. mdpi.com Such in-depth computational studies can help in understanding the potential for the formation of species like semiquinone radicals, which may mediate the biological effects of these compounds. mdpi.com

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to predict and analyze the binding of a ligand, such as this compound, to its biological target. mdpi.comresearchgate.netnih.gov These methods have been instrumental in understanding the interactions of this compound with enzymes like Protein Tyrosine Phosphatase 1B (PTP1B). mdpi.com

In silico docking analyses have shown that this compound binds tightly to the active site of PTP1B, with a calculated binding free energy of -7.8 kcal/mol. mdpi.com The simulations revealed that the benzoquinone group of this compound penetrates deep into the active site and forms a hydrogen bond with an arginine residue (Arg 221). mdpi.com These computational findings are consistent with kinetic analyses and provide a molecular basis for the inhibitory activity of this compound against PTP1B. mdpi.com Furthermore, docking studies have also been used to compare the binding of this compound to PTP1B with its binding to the related enzyme TC-PTP, revealing different binding positions and helping to explain its specificity. mdpi.com

Cheminformatics and ligand-based drug design are computational strategies that utilize the information from a set of known active molecules to design new and improved compounds. frontiersin.orgfrontiersin.orgresearchgate.netyoutube.comnih.gov These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov

One of the key methods in this area is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govplos.org QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This can involve the use of various molecular descriptors that quantify different aspects of the molecule's structure and properties. While specific QSAR studies focused solely on this compound are not detailed in the provided context, the principles of QSAR are highly relevant to the optimization of the this compound scaffold for various therapeutic applications. nih.govplos.org

Bioenergetic Profiling (e.g., Seahorse XF Analysis) for Metabolic Impact

Bioenergetic profiling is a powerful technique for assessing the impact of a compound on cellular metabolism in real-time. nih.govnih.govyoutube.com The Seahorse XF Analyzer is a key instrument in this field, allowing for the simultaneous measurement of two key parameters of cellular metabolism: the oxygen consumption rate (OCR), which is an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), which is a measure of glycolysis. nih.govembopress.org

Research has shown that this compound can improve mitochondrial activity in C2C12 cells. nih.gov This suggests that this compound has a direct impact on cellular bioenergetics. While the specific use of Seahorse XF Analysis to generate detailed bioenergetic profiles for this compound is not explicitly stated in the provided search results, the finding that it enhances mitochondrial activity strongly implies a modulation of the parameters measured by this technology. nih.gov Such analyses would provide a more comprehensive understanding of the metabolic effects of this compound and its potential therapeutic implications, for instance, in the context of metabolic diseases. nih.gov

Compounds Mentioned

Future Research Directions and Translational Perspectives